1-[(4-Chlorophenyl)methyl]guanosine
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Overview
Description
2-Amino-1-(4-chlorobenzyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a purine base structure, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. The presence of a chlorobenzyl group and multiple hydroxyl groups adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chlorobenzyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves multi-step organic synthesis techniques. The process begins with the preparation of the purine base, followed by the introduction of the chlorobenzyl group and the tetrahydrofuran moiety. Common reagents used in these reactions include chlorinating agents, protecting groups for hydroxyl functionalities, and catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to modify the purine base or the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution reactions could introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s purine base structure makes it a potential candidate for studying nucleotide interactions and enzyme activities. It could be used in assays to investigate the mechanisms of DNA and RNA polymerases.
Medicine
The compound’s potential biological activity suggests it could be explored for therapeutic applications. Its structure is reminiscent of antiviral and anticancer agents, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its versatility in chemical reactions makes it a useful component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chlorobenzyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is likely related to its ability to interact with nucleotides and enzymes involved in DNA and RNA synthesis. The compound’s purine base can mimic natural nucleotides, potentially inhibiting or altering the activity of polymerases and other enzymes. This interaction could disrupt normal cellular processes, leading to its potential use as an antiviral or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base structure.
Guanosine: Another nucleoside with a purine base, commonly found in RNA.
Cladribine: A synthetic purine nucleoside analog used in the treatment of certain cancers.
Uniqueness
What sets 2-Amino-1-(4-chlorobenzyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one apart is the presence of the chlorobenzyl group and the tetrahydrofuran moiety. These structural features provide additional sites for chemical modification and potential biological activity, making it a unique and versatile compound for research and development.
Properties
CAS No. |
88158-17-2 |
---|---|
Molecular Formula |
C17H18ClN5O5 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
2-amino-1-[(4-chlorophenyl)methyl]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one |
InChI |
InChI=1S/C17H18ClN5O5/c18-9-3-1-8(2-4-9)5-22-15(27)11-14(21-17(22)19)23(7-20-11)16-13(26)12(25)10(6-24)28-16/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,19,21)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
DVMBENNXCVHARX-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(N=C2N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(N=C2N)N(C=N3)C4C(C(C(O4)CO)O)O)Cl |
Origin of Product |
United States |
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